![molecular formula C9H14ClNO2S2 B2684073 3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1052541-39-5](/img/structure/B2684073.png)
3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride” is a chemical substance with the CAS Number: 1052541-39-5 . It has a molecular weight of 267.8 and its IUPAC name is N-(2-thienylmethyl)tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO2S2.ClH/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9;/h1-2,4,8,10H,3,5-7H2;1H . This code provides a standardized way to represent the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Characterization
3-[(Thiophen-2-ylmethyl)amino]-1λ^6-thiolane-1,1-dione hydrochloride and its derivatives have been extensively studied for their synthesis, characterization, and potential applications in various fields. For instance, the synthesis and characterization of thiophene derivatives have been investigated, demonstrating their potential in anticancer activity. The process involves various spectroscopic techniques to confirm the structure and properties of these compounds (Vaseghi et al., 2021; Giles et al., 2007).
Biological Activities
Research on substituted thiophenyl derivatives has revealed moderate activities in anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer properties. These findings indicate a broad spectrum of potential applications in medical and pharmaceutical fields, underlining the importance of such compounds in developing new therapeutic agents (Giles et al., 2007; Giles et al., 2008).
Corrosion Inhibition
The efficacy of thiophene derivatives as corrosion inhibitors has been demonstrated, with particular emphasis on their adsorption properties and potential for protecting metals in acidic environments. This research not only expands the application of such compounds in industrial processes but also offers insights into the development of more effective corrosion inhibitors (Daoud et al., 2014).
Electropolymerization and Material Science
Thiophene-containing compounds have also been studied for their electropolymerization capabilities, leading to the development of materials with potential applications in electronics and material science. This includes the synthesis of copper(II) complexes with thiophene derivatives, showing promise in creating conductive polymers and materials with unique electronic properties (Oyarce et al., 2017).
Antimicrobial Screening
The antimicrobial activity of 1,3-dione and its metal complexes has been explored, revealing that these compounds exhibit moderate to excellent activity against a variety of bacteria and fungi. This suggests a potential for developing new antimicrobial agents from thiophene-based compounds, which could address the growing issue of antibiotic resistance (Sampal et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1,1-dioxo-N-(thiophen-2-ylmethyl)thiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2.ClH/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9;/h1-2,4,8,10H,3,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJLJUIIABIKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683991.png)
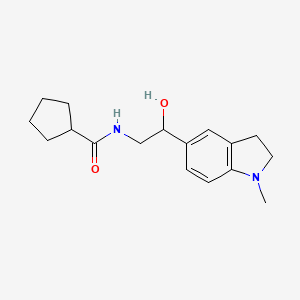
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B2683995.png)
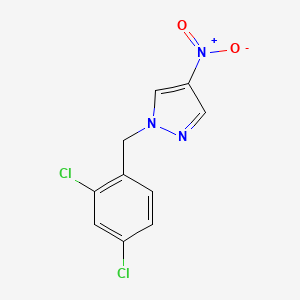
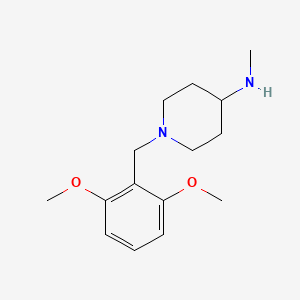
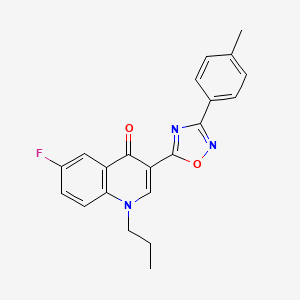
![6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2684002.png)


![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2684006.png)
![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2684007.png)
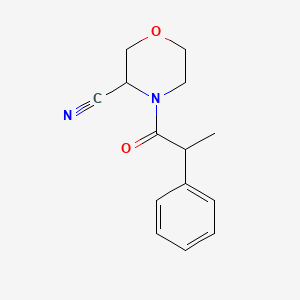
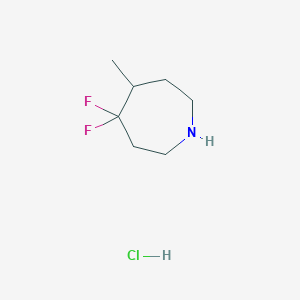
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)aniline](/img/structure/B2684013.png)